5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant roles in various fields, including agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique physicochemical properties, making these compounds highly valuable in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a potential pharmaceutical agent due to its unique properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethylpyridine with similar properties but different substituents.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic effects. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-9-8(10(11,12)13)4-7(5-15-9)16-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
QENJKGHKCIFZJP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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